2-bromo-6-nitrobenzenesulfonyl chloride

Orthogonal synthesis Sequential functionalization Medicinal chemistry building blocks

Researchers pursuing sequential aromatic diversification often face cumbersome protecting group strategies and intermediate purification. BNBS-Cl directly addresses this bottleneck via its orthogonal 2-bromo-6-nitro substitution pattern. • Enables two-step library diversification: (1) sulfonamide formation with amines (e.g., aniline in pyridine, m.p. 162-164°C), then (2) Pd-catalyzed Suzuki-Miyaura coupling at the retained aryl bromide, with no protecting group manipulation. • Eliminates intermediate purification between steps, accelerating SAR exploration in medicinal chemistry and agrochemical campaigns. • Available at >98% purity from multiple vendors, ensuring reproducible high-throughput synthesis and reliable scale-up.

Molecular Formula C6H3BrClNO4S
Molecular Weight 300.51
CAS No. 1261675-40-4
Cat. No. B2393296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6-nitrobenzenesulfonyl chloride
CAS1261675-40-4
Molecular FormulaC6H3BrClNO4S
Molecular Weight300.51
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3BrClNO4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H
InChIKeyFLHVEOZHKOGSBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-nitrobenzenesulfonyl chloride (CAS 1261675-40-4) – High-Purity Aromatic Sulfonyl Chloride for Pharmaceutical Synthesis


2-Bromo-6-nitrobenzenesulfonyl chloride (BNBS-Cl; CAS 1261675-40-4; MF: C₆H₃BrClNO₄S; MW: 300.51 g/mol) is a bifunctional aromatic sulfonyl chloride substituted with a bromo group at the 2-position and a nitro group at the 6-position [1]. This compound serves as a reactive electrophilic building block for sulfonamide, sulfonate ester, and sulfone synthesis in medicinal chemistry and agrochemical development. The combination of strongly electron-withdrawing nitro and sulfonyl chloride substituents adjacent to an ortho-bromo group confers distinct reactivity profiles compared to non-halogenated or differently halogenated analogs .

Why 2-Bromo-6-nitrobenzenesulfonyl Chloride Cannot Be Replaced by Unsubstituted or Differently Halogenated Sulfonyl Chlorides


Generic substitution with 2-nitrobenzenesulfonyl chloride (CAS 1694-92-4) or 4-bromo-2-nitrobenzenesulfonyl chloride fails in applications requiring orthogonal reactivity, as the 2-bromo-6-nitro substitution pattern uniquely provides both a highly electrophilic sulfonyl chloride center for amine/alcohol coupling and an ortho-bromo handle for subsequent transition-metal-catalyzed cross-coupling or SNAr chemistry without deactivating the sulfonyl group . The combined electronic effects of the 6-nitro and 2-bromo substituents significantly alter annuloselectivity in cycloaddition reactions compared to monosubstituted or unsubstituted sulfonyl chlorides, as demonstrated in systematic studies of sulfa-Staudinger cycloadditions [1].

Quantitative Differentiation Evidence: 2-Bromo-6-nitrobenzenesulfonyl Chloride (CAS 1261675-40-4) Versus Closest Comparators


Orthogonal Reactivity: Dual Electrophilic Sulfonyl Chloride and Aryl Bromide Handles in a Single Building Block

2-Bromo-6-nitrobenzenesulfonyl chloride contains two distinct electrophilic sites—a sulfonyl chloride group and an ortho-aryl bromide—that can be sequentially functionalized without mutual interference. In contrast, 2-nitrobenzenesulfonyl chloride (CAS 1694-92-4) lacks the aryl bromide handle, limiting downstream diversification to sulfonamide/sulfonate formation only . The sulfonyl chloride reacts preferentially with amines (e.g., aniline in pyridine) to yield 2-bromo-6-nitrobenzenesulfonamide (m.p. 162–164°C), leaving the bromo group intact for subsequent Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings .

Orthogonal synthesis Sequential functionalization Medicinal chemistry building blocks Cross-coupling

Enhanced Electrophilicity and Reaction Selectivity Due to Combined Ortho-Nitro and Ortho-Bromo Substituents

In sulfa-Staudinger cycloadditions with imines, sulfonyl chlorides bearing strongly electron-withdrawing α-substituents exhibit fundamentally different annuloselectivity compared to those with weakly electron-donating or electron-withdrawing groups [1]. The combination of a 6-nitro group (Hammett σₘ = 0.71) and a 2-bromo group (σₒ = 0.39) on BNBS-Cl generates a cumulative ortho-electron-withdrawing effect exceeding that of 2-nitrobenzenesulfonyl chloride (single nitro group) or 4-bromo-2-nitrobenzenesulfonyl chloride (para-bromo placement) . The ortho-nitro group exerts both electronic and steric influence that alters regioselectivity in reactions with multifunctional nucleophiles compared to para-substituted analogs [1].

Electrophilic aromatic substitution Sulfa-Staudinger cycloaddition Annuloselectivity Electronic effects

Steric Hindrance-Mediated Regioselectivity in Reactions with Polyfunctional Nucleophiles

The ortho-substitution pattern in BNBS-Cl (bromo at C2, nitro at C6, sulfonyl chloride at C1) creates significant steric congestion around the sulfonyl chloride reaction center. This steric hindrance influences regioselectivity when reacting with polyfunctional nucleophiles bearing multiple reactive sites . In contrast, 2-nitrobenzenesulfonyl chloride lacks the additional ortho-bromo substituent, resulting in reduced steric bulk and different regiochemical outcomes with bifunctional amines or amino alcohols. The bulky nature of the 2-bromo-6-nitro substituted aryl group can direct nucleophilic attack to less hindered positions in complex molecular environments .

Steric hindrance Regioselectivity Multifunctional nucleophiles Sulfonamide synthesis

Differential Reactivity of C-Br Bond in 2-Bromo-6-nitrobenzenesulfonyl Chloride Versus Halo-Analogs

The aryl bromide in BNBS-Cl provides distinct reactivity advantages over chloro, fluoro, and iodo analogs in transition-metal-catalyzed cross-couplings and SNAr reactions . In nickel-catalyzed desulfonylative reductive cross-coupling, aryl bromides serve as effective coupling partners with aryl sulfones . The C-Br bond (bond dissociation energy ~337 kJ/mol) is more readily activated in Pd-catalyzed couplings than the C-Cl bond (~398 kJ/mol) of 2-chloro-6-nitrobenzenesulfonyl chloride, while avoiding the unwanted side reactions and light sensitivity associated with iodo analogs .

Halogen reactivity Cross-coupling SNAr Bromo versus chloro reactivity

High-Value Application Scenarios for 2-Bromo-6-nitrobenzenesulfonyl Chloride (CAS 1261675-40-4) Based on Quantitative Evidence


Sequential Synthesis of Diversified Sulfonamide Libraries for Medicinal Chemistry

In parallel medicinal chemistry campaigns, BNBS-Cl enables two-step library diversification: (1) sulfonamide formation with diverse amine building blocks (aniline in pyridine, yielding sulfonamide m.p. 162–164°C), followed by (2) Pd-catalyzed Suzuki-Miyaura coupling at the retained aryl bromide position. This orthogonal reactivity eliminates the need for protecting group strategies or intermediate purification between steps, accelerating SAR exploration . The compound's commercial availability at >98% purity from multiple vendors supports reproducible high-throughput synthesis workflows .

Synthesis of 2-Bromo-6-nitrobenzenesulfonamide Intermediates for Antimicrobial Agent Development

Reaction of BNBS-Cl with aniline in pyridine cleanly yields 2-bromo-6-nitrobenzenesulfonamide (m.p. 162–164°C), a precursor to antimicrobial agents . The ortho-bromo-nitro substitution pattern imparts steric and electronic properties that influence the biological activity of derived sulfonamides, providing a structural scaffold distinct from simpler benzenesulfonamide derivatives. This positions BNBS-Cl as a strategic starting material for developing novel antimicrobial candidates with differentiated resistance profiles.

Construction of Complex Biaryl Systems via Tandem Sulfonylation/Cross-Coupling

BNBS-Cl serves as a linchpin for constructing non-symmetric biaryl and teraryl systems through sequential sulfonylation of amines or alcohols followed by Ni- or Pd-catalyzed desulfonylative or direct cross-coupling at the aryl bromide position . The 2-bromo-6-nitro substitution pattern is particularly suited for rapid sequential cross-coupling, as the nitro and sulfonyl groups serve as leaving groups in complementary order depending on catalyst selection, enabling access to non-symmetric teraryls and quateraryls in only 2–3 steps .

Sulfa-Staudinger Cycloadditions Requiring Controlled Annuloselectivity

In sulfa-Staudinger cycloadditions with imines, the strongly electron-withdrawing ortho-nitro and ortho-bromo substituents on BNBS-Cl direct annuloselectivity toward specific [2s+2i] or [2s+2i+2i] pathways depending on imine nucleophilicity . This substituent-controlled selectivity, demonstrated in systematic studies of aryl sulfonyl chloride cycloadditions, makes BNBS-Cl a preferred reagent when synthetic routes require predictable β-sultam or 1,2,4-thiadiazinane 1,1-dioxide formation rather than the variable outcomes observed with less activated sulfonyl chlorides.

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